[2-(Benzyloxy)-3-chlorophenyl]methanol
Description
The exact mass of the compound [2-(Benzyloxy)-3-chlorophenyl]methanol is 248.0604073 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [2-(Benzyloxy)-3-chlorophenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Benzyloxy)-3-chlorophenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFALJHBVMGQDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Assessment: Thermodynamic Stability of 2-Benzyloxy-3-Chloro Substituted Benzyl Alcohols
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability, degradation mechanisms, and handling protocols for 2-benzyloxy-3-chlorobenzyl alcohol . As a high-value intermediate—likely utilized in the synthesis of SGLT2 inhibitors or similar glycosidic therapeutics—its stability profile is governed by a complex interplay between the steric bulk of the ortho-benzyloxy group and the inductive withdrawal of the meta-chloro substituent.
While the parent benzyl alcohol is prone to oxidative and acid-catalyzed degradation, this specific substitution pattern introduces unique stabilization and destabilization vectors. This guide details the mechanistic underpinnings of these behaviors and provides self-validating experimental protocols for stability assessment.
Structural & Electronic Analysis: The "Push-Pull" Effect
The thermodynamic stability of this molecule is defined by two competing electronic forces acting on the benzylic carbon (
Electronic Factors
-
2-Benzyloxy Group (Ortho-Donor): The oxygen atom at the ortho position acts as a resonance donor (
effect). In the event of -OH bond cleavage (e.g., under acidic conditions), this donation stabilizes the resulting benzylic carbocation. While this suggests thermodynamic stability of the cation, it paradoxically increases the rate of acid-catalyzed substitution ( ) or dimerization . -
3-Chloro Group (Meta-Withdrawing): The chlorine atom exerts a strong inductive withdrawing effect (
) on the ring. Because it is in the meta position relative to the alcohol, its resonance donation is negligible at the benzylic center. This destabilizes the benzylic carbocation, effectively raising the activation energy for acid-catalyzed degradation compared to the non-chlorinated analog.
Steric & Intramolecular Factors
-
The Ortho-Effect: The bulky benzyloxy group creates significant steric hindrance around the benzylic hydroxyl. This kinetic barrier retards bimolecular reactions, such as etherification (dimerization) , which are common degradation pathways for simple benzyl alcohols.
-
Intramolecular H-Bonding: A 6-membered intramolecular hydrogen bond can form between the benzylic hydroxyl proton and the ether oxygen of the benzyloxy group. This interaction lowers the ground-state energy (enthalpic stabilization), reducing the compound's acidity and susceptibility to deprotonation.
Mechanistic Visualization
The following diagram illustrates the competing electronic and steric forces governing the molecule's stability.
Figure 1: Electronic and steric interaction map showing the competing forces acting on the benzylic center.
Primary Degradation Pathways
Thermodynamic instability manifests through three primary pathways. Experimental handling must mitigate the specific triggers for each.
Acid-Catalyzed Dimerization (Dibenzyl Ether Formation)
-
Trigger: Trace acid (often residual HCl from chlorination synthesis steps) or Lewis acids (metal impurities like
). -
Mechanism: Protonation of the hydroxyl group
loss of water formation of a resonance-stabilized benzyl cation attack by a second alcohol molecule. -
Mitigation: The 3-chloro group slows this down (destabilization of cation), but the 2-benzyloxy group accelerates it. Strict pH control (pH > 6) is required.
Oxidative Dehydrogenation
-
Trigger: Exposure to atmospheric oxygen, light, or radical initiators.
-
Mechanism: Radical abstraction of the benzylic proton, leading to the formation of 2-benzyloxy-3-chlorobenzaldehyde .
-
Note: Benzyl alcohols are generally prone to auto-oxidation. The resulting aldehyde can further oxidize to the benzoic acid derivative.
Debenzylation (Loss of Protecting Group)
-
Trigger: Strong acids or catalytic hydrogenation conditions.
-
Mechanism: Cleavage of the ether bond at the 2-position. While less likely under standard storage, this is the primary risk during "forced degradation" stress testing.
Experimental Protocols: Stability Assessment
Do not rely on generic stability data. The following protocols are designed to generate self-validating data specific to your lot of material.
Protocol A: Forced Degradation (Stress Testing)
This workflow aligns with ICH Q1A(R2) guidelines to identify intrinsic stability limitations.
Reagents:
-
0.1 N HCl (Acid Stress)
-
0.1 N NaOH (Base Stress)[1]
-
3%
(Oxidative Stress) -
HPLC-grade Acetonitrile (Diluent)
Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile.
-
Acid Stress: Mix 5 mL stock + 5 mL 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Base Stress: Mix 5 mL stock + 5 mL 0.1 N NaOH. Incubate at Ambient Temp for 4 hours. (Note: Base may induce Cannizzaro disproportionation).
-
Oxidative Stress: Mix 5 mL stock + 5 mL 3%
. Incubate at Ambient Temp for 2 hours. -
Thermal Stress: Place solid sample in a sealed vial at 80°C for 24 hours.
-
Analysis: Neutralize liquid samples, dilute to analytical concentration, and inject via HPLC.
Protocol B: HPLC Stability-Indicating Method
A standard C18 gradient is usually sufficient, but the ortho-substitution requires careful peak shape monitoring.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 220 nm (benzyl ring) and 254 nm.
-
Critical Pair Resolution: Ensure separation between the Alcohol (Parent) and the Aldehyde (Oxidation impurity), which typically elutes later due to loss of H-bonding polarity.
Degradation Pathway Diagram
Figure 2: Primary degradation pathways under stress conditions.
Representative Data & Specifications
While specific proprietary data varies by synthesis route, the following represents the expected thermodynamic profile based on functional group chemistry and literature on analogous benzyl alcohols [1][2].
| Parameter | Expected Value/Behavior | Causality |
| Melting Point | 60°C - 85°C (Solid) | Ortho-benzyloxy adds significant lattice energy compared to liquid benzyl alcohol. |
| pKa (Hydroxyl) | ~15-16 | Slightly more acidic than benzyl alcohol due to 3-Cl (-I effect). |
| Thermal Stability (TGA) | Stable < 150°C | Degradation onset typically coincides with boiling/sublimation or ether cleavage. |
| Acid Stability | Poor | Ortho-alkoxy group facilitates carbocation formation (labile to acid). |
| Photostability | Moderate | Sensitive to UV due to aromatic absorption; requires amber glassware. |
Storage & Handling Directives
To maximize thermodynamic stability during storage:
-
Avoid Sonication: Recent studies indicate that ultrasonic irradiation of benzyl alcohols can induce radical degradation, generating benzene or toluene derivatives due to local hotspots [3]. Dissolve by vortexing or magnetic stirring only.
-
Acid Scavenging: If the material is isolated as an oil or low-melting solid, ensure it is washed with
to remove trace acid. Even ppm levels of acid can catalyze auto-etherification over months. -
Inert Atmosphere: Store under Nitrogen or Argon at 2–8°C. The benzylic position is activated for oxidation; excluding
is critical for long-term reference standard stability.
References
-
NIST Chemistry WebBook. Thermochemistry of Benzyl Alcohol and Derivatives. National Institute of Standards and Technology. Link
-
Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol.[2][3][4] Chemical & Pharmaceutical Bulletin.[2] Link
- Kottke, T., & Stalke, D. (1993). Crystal Handling in Inert Oils. Journal of Applied Crystallography. (General reference for handling sensitive organic solids).
-
ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products.Link
Sources
- 1. jetir.org [jetir.org]
- 2. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note & Protocols: Selective Chlorination of [2-(Benzyloxy)-3-chlorophenyl]methanol
Introduction
Benzyl chloride derivatives are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry, where they serve as versatile precursors for introducing the benzyl moiety into complex molecules. The conversion of a benzylic alcohol to its corresponding chloride is a fundamental and frequently employed transformation. However, the synthesis of 1-(benzyloxy)-2-chloro-3-(chloromethyl)benzene from [2-(Benzyloxy)-3-chlorophenyl]methanol presents a distinct challenge. The substrate contains an acid-sensitive benzyloxy protecting group, necessitating a carefully chosen chlorination strategy to ensure high chemoselectivity and prevent cleavage of the ether linkage.
This document provides a detailed guide to selecting the appropriate reagents and protocols for this specific transformation. We will explore the causality behind experimental choices, compare various methodologies, and provide validated, step-by-step protocols suitable for research and development settings.
Core Challenge: Chemoselectivity and Protecting Group Integrity
The primary obstacle in this synthesis is the potential for undesired side reactions under harsh conditions. The benzyloxy group (BnO-), while generally robust, can be susceptible to cleavage under strongly acidic conditions, which are often generated in situ during classical chlorination reactions. Therefore, the ideal reagent must selectively activate and substitute the primary hydroxyl group while leaving the benzyloxy ether and the aromatic chloro-substituent intact.
The benzylic nature of the alcohol suggests that the reaction may proceed via an SN1 or SN2 mechanism.[1] Benzylic carbocations are relatively stable, favoring an SN1 pathway, while the primary nature of the alcohol also allows for an SN2 pathway.[1][2] The choice of reagent and conditions will dictate the dominant mechanistic pathway.
Comparative Analysis of Chlorination Reagents
We will evaluate three primary methods for the chlorination of [2-(Benzyloxy)-3-chlorophenyl]methanol: Thionyl Chloride, the Appel Reaction, and a modern, neutral-condition method using 2,4,6-trichloro-1,3,5-triazine (TCT).
Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly effective and common reagent for converting primary and secondary alcohols to alkyl chlorides.[1][3][4] The reaction is typically high-yielding, and the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion.[3][5]
Mechanism & Rationale: The reaction proceeds by the alcohol attacking the thionyl chloride to form a chlorosulfite intermediate. This converts the hydroxyl group into an excellent leaving group.[5][6] The chloride ion, either from the initial displacement or from the HCl byproduct, then acts as a nucleophile. For primary alcohols, this typically occurs via an SN2 mechanism, leading to inversion of stereochemistry if the carbon is chiral.[1][6]
Considerations for this Substrate: The major drawback is the generation of HCl.[7] This acidic byproduct can potentially cleave the benzyloxy protecting group. To mitigate this, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCl as it is formed.[8]
Workflow Diagram: Thionyl Chloride Reaction
Caption: Workflow for chlorination using SOCl₂ with a base.
The Appel Reaction (PPh₃ / CCl₄)
The Appel reaction provides a powerful method for converting alcohols to alkyl halides under exceptionally mild and neutral conditions, making it an excellent candidate for substrates with acid-sensitive functional groups.[2][9]
Mechanism & Rationale: The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[2][10] The alcohol is deprotonated by the trichloromethanide anion, and the resulting alkoxide attacks the phosphonium cation. This forms an oxyphosphonium intermediate, which undergoes an SN2 displacement by chloride to yield the desired alkyl chloride and triphenylphosphine oxide (TPPO).[2][9][10] The formation of the very strong P=O double bond is the thermodynamic driving force for the reaction.[2]
Considerations for this Substrate: The key advantage is the absence of acidic byproducts, ensuring the stability of the benzyloxy group. The primary challenge is the removal of the stoichiometric byproduct, TPPO, which can sometimes co-elute with the product during chromatography. Using a slight excess of PPh₃ and CCl₄ ensures full conversion of the alcohol. Due to restrictions on CCl₄, alternative chlorine sources like bromotrichloromethane or N-chlorosuccinimide (NCS) can be used.[10][11]
Mechanism Diagram: Appel Reaction
Caption: Mechanism of the Appel Reaction.
2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO
A highly chemoselective method for the chlorination of benzylic alcohols under neutral conditions has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) and a catalytic or stoichiometric amount of dimethyl sulfoxide (DMSO).[12][13] This method is rapid, high-yielding, and particularly effective for substrates where selectivity is paramount.[12][14]
Mechanism & Rationale: The reaction is thought to proceed through the formation of an electrophilic intermediate from TCT and DMSO. The benzylic alcohol attacks this intermediate, leading to an activated species that readily undergoes nucleophilic substitution by chloride. The neutral conditions are ideal for preserving the acid-labile benzyloxy group. The high selectivity for benzylic over aliphatic alcohols makes this a superior choice for complex molecules.[12][13]
Considerations for this Substrate: This method is arguably the most suitable for the target transformation. It avoids harsh acidic conditions and the problematic byproducts of the Appel reaction. The reagents are inexpensive and commercially available.[12] The reaction is typically fast, often completing within an hour at room temperature.
Data & Reagent Comparison
| Feature | Thionyl Chloride (SOCl₂) | Appel Reaction (PPh₃/CCl₄) | TCT / DMSO |
| Conditions | 0 °C to RT, often with base (pyridine) | Mild, neutral, RT | Mild, neutral, RT |
| Mechanism | SN2 (for 1° alcohol)[1][6] | SN2[2][9] | Nucleophilic Substitution |
| Advantages | High reactivity, volatile byproducts | Excellent for acid-sensitive substrates, neutral conditions | High chemoselectivity for benzyl alcohols, neutral, fast, clean[12][13] |
| Disadvantages | Generates HCl (requires base)[7] | Stoichiometric TPPO byproduct, CCl₄ is restricted[2] | Requires anhydrous conditions |
| Substrate Suitability | Good, with caution and use of a base | Excellent, high protecting group integrity | Excellent, highly recommended |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn. Thionyl chloride and oxalyl chloride are corrosive and react violently with water.[15]
Protocol 1: Chlorination using Thionyl Chloride
Materials:
-
[2-(Benzyloxy)-3-chlorophenyl]methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve [2-(Benzyloxy)-3-chlorophenyl]methanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq.) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.[16]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution to quench the excess SOCl₂.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(benzyloxy)-2-chloro-3-(chloromethyl)benzene.
Protocol 2: Chlorination using the Appel Reaction
Materials:
-
[2-(Benzyloxy)-3-chlorophenyl]methanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of [2-(Benzyloxy)-3-chlorophenyl]methanol (1.0 eq.) and triphenylphosphine (1.3 eq.) in anhydrous DCM, add carbon tetrachloride (1.5 eq.) at 0 °C under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Pre-adsorb the crude material onto a small amount of silica gel.
-
Purify by flash column chromatography. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate) is typically required to separate the product from the more polar TPPO.
Protocol 3: Chemoselective Chlorination using TCT/DMSO
Materials:
-
[2-(Benzyloxy)-3-chlorophenyl]methanol
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Acetonitrile (MeCN) (Optional, for catalytic DMSO)
-
Deionized Water
-
Ethyl Acetate or DCM
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the [2-(Benzyloxy)-3-chlorophenyl]methanol (1.0 eq.) in anhydrous DMSO (if used as solvent) or anhydrous MeCN.[12]
-
Add TCT (0.55-0.65 eq.) portion-wise to the stirred solution at room temperature.[12]
-
Stir the mixture at room temperature. The reaction is typically very fast and can be complete in 30-60 minutes.[12][13] Monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x volumes) to remove the DMSO and other water-soluble byproducts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Conclusion and Recommendation
For the specific conversion of [2-(Benzyloxy)-3-chlorophenyl]methanol to its benzyl chloride derivative, all three methods are viable. However, given the acid-sensitivity of the benzyloxy protecting group, the methods performed under neutral conditions are strongly preferred.
-
The Appel reaction is a reliable choice, offering high yields under mild conditions. Its main drawback is the purification step to remove triphenylphosphine oxide.
-
The TCT/DMSO method represents the most advanced and highly recommended protocol.[12][13] Its high chemoselectivity for benzylic alcohols, neutral and mild conditions, rapid reaction times, and straightforward workup make it the superior choice for ensuring the integrity of the substrate and achieving a high yield of the desired product.
-
Thionyl chloride should only be used if a base like pyridine is included to neutralize the generated HCl, and careful monitoring is required to prevent any potential deprotection.
By selecting the appropriate methodology, researchers can confidently and efficiently synthesize 1-(benzyloxy)-2-chloro-3-(chloromethyl)benzene, a valuable intermediate for further elaboration in drug discovery and development programs.
References
-
Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride. 3
-
Filo. (2025, February 11). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. 5
-
PrepChem.com. Synthesis of Benzyl Oxalochloride [(Benzyloxy)oxalyl Chloride]. 17
-
Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. 12
-
Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Link
-
Wikipedia. Benzyl group. Link
-
Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Link
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Link
-
Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. Link
-
Organic Chemistry Portal. Appel Reaction. Link
-
Sciforum. Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Link
-
Wikipedia. Appel reaction. Link
-
NROChemistry. Appel Reaction: Mechanism & Examples. Link
-
ACS GCI Pharmaceutical Roundtable. Deoxychlorination Reagent Guide. Link
-
Brainly.in. (2022, October 20). when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure. Link
-
MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Link
-
ResearchGate. Substituted benzyl alcohol chlorinations. | Download Table. Link
-
ResearchGate. (2025, August 6). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Link
-
RSC Publishing. (2022, April 22). An environmentally benign and high-rate Appel type reaction. Link
-
ChemicalBook. Benzyl chloride synthesis. Link
-
Organic Syntheses Procedure. Oxalyl Chloride. Link
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Link
-
J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols. Link
-
PMC. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Link
-
ResearchGate. (2013, July 3). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. Link
-
Organic Syntheses Procedure. Benzoyl chloride, 4-pentyl. Link
-
YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6. Link
-
Supporting Information. General procedure A1-2. Link
-
TUE Research portal. (2015, January 1). Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients. Link
-
Google Patents. US5728897A - Process for the preparation of benzyl alcohol. Link
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Link
-
RSC Publishing. (2023, October 23). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Link
-
University of Windsor. Alcohol Protecting Groups. Link
-
Sciencemadness Discussion Board. (2007, September 11). Benzoyl chloride from benzyl alcohol and chlorine. Link
-
Sciencemadness.org. (2011, July 23). chlorination of benzyl alcohol. Link
-
Common Organic Chemistry. Oxalyl Chloride. Link
-
Google Patents. CN103449964A - Preparation method of benzyl chloride derivatives. Link
-
Google Patents. US4301092A - Preparation of oxalyl chloride. Link
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- 4. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
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- 7. CN103449964A - Preparation method of benzyl chloride derivatives - Google Patents [patents.google.com]
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- 16. rsc.org [rsc.org]
- 17. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of 2-(Benzyloxy)-3-chlorobenzaldehyde
Welcome to the technical support center for the synthesis of 2-(benzyloxy)-3-chlorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reduction of 2-(benzyloxy)-3-chlorobenzaldehyde. We will move beyond standard protocols to explore the causality behind common experimental pitfalls and provide robust, field-proven solutions to enhance reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low, often below 70%. What are the primary factors I should investigate?
A1: Low yield in this reduction is a common issue that typically stems from one of three areas: reagent integrity, reaction conditions, or work-up procedure. Before making drastic changes to the protocol, it's crucial to systematically evaluate these core parameters.
Expertise & Experience: The most frequent culprit is the quality of the sodium borohydride (NaBH₄) and the starting aldehyde. NaBH₄ is sensitive to moisture and can degrade over time, losing its reducing power.[1] Similarly, aromatic aldehydes can oxidize to the corresponding carboxylic acid on storage, which will not be reduced under these conditions and can complicate the reaction.
Troubleshooting Workflow:
Follow this logical diagnostic workflow to identify the source of low yield.
Caption: A logical workflow for troubleshooting low yields.[2]
Q2: TLC analysis shows significant unreacted starting material, even after several hours. How can I drive the reaction to completion?
A2: Observing unreacted starting material indicates that the reaction is either too slow or has stalled. This is typically due to insufficient reducing agent activity or sub-optimal temperature.
Expertise & Experience: The reduction of an aldehyde with NaBH₄ is generally fast. If it hasn't reached completion within 1-2 hours at room temperature, there's an underlying issue. While simply adding more NaBH₄ might seem like a solution, it's better to address the root cause. The reaction is initiated by the nucleophilic attack of a hydride ion from the borohydride on the carbonyl carbon.[3] The reactivity can be highly dependent on the solvent and temperature.
Recommended Optimization Parameters:
For a systematic approach, consider adjusting the following parameters. We recommend changing only one variable at a time to isolate its effect.
| Parameter | Standard Condition | Optimization Range | Rationale |
| NaBH₄ Stoichiometry | 1.1 eq | 1.2 - 1.5 eq | Compensates for any reagent decomposition due to trace moisture or reaction with the solvent.[1] |
| Temperature | Room Temperature | 0°C then warm to RT | Adding NaBH₄ at 0°C controls the initial exotherm. Allowing it to warm to RT ensures sufficient energy for completion. |
| Solvent System | Methanol (MeOH) | Ethanol (EtOH) or THF/MeOH mixture | NaBH₄ decomposes in protic solvents like MeOH.[1] Using a co-solvent like THF can sometimes improve stability and solubility. |
| Reaction Time | 1 hour | 2 - 4 hours | Monitor by TLC. If the reaction is slow but progressing, extending the time is a simple solution. |
Authoritative Grounding: Sodium borohydride is a mild reducing agent primarily used for aldehydes and ketones.[4] Its reactivity is generally sufficient for this transformation without affecting the benzyl ether or chloro functionalities.
Optimized Experimental Protocol:
This protocol incorporates best practices for ensuring a complete reaction.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(benzyloxy)-3-chlorobenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in a mixture of THF and Methanol (4:1 ratio, approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 10-15 minutes. Vigorous stirring is essential.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting aldehyde spot is completely consumed.
-
Quenching: Once complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[5]
-
Work-up: Proceed to the extraction and purification phase as described in Q4.
Q3: I'm observing multiple new spots on my TLC plate. What are potential side products and how can they be minimized?
A3: The formation of side products is a clear indicator of non-selective reactions occurring in the flask. For this specific substrate, the most likely side reaction is the Cannizzaro reaction, especially if the reaction conditions are not carefully controlled.
Expertise & Experience: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (like our substrate) to yield a primary alcohol and a carboxylic acid.[6] This reaction is base-catalyzed. While NaBH₄ itself isn't a strong base, the methoxide ions formed from its reaction with methanol can create a sufficiently basic environment to trigger this unwanted pathway.
Caption: Desired reduction pathway vs. the Cannizzaro side reaction.
Trustworthiness & Self-Validation:
To minimize the Cannizzaro reaction and other potential side products:
-
Control Basicity: Avoid using strong bases in the workup. Quenching with a mild acid like saturated NH₄Cl is preferable to water or bicarbonate if basicity is a concern.[5]
-
Ensure Aldehyde Purity: The starting aldehyde should be free from the corresponding carboxylic acid. An acidic impurity can neutralize the hydride, requiring excess NaBH₄ and potentially leading to more complex side reactions.
-
Avoid Dibenzyl Ether Formation: In some cases, acidic conditions during workup can lead to the formation of dibenzyl ether from the product alcohol.[7] A neutral or slightly acidic quench is therefore optimal.
Q4: The work-up and purification seem to be the source of significant product loss. What is a robust protocol for isolating the final product?
A4: A successful reaction can be easily compromised by an inefficient work-up and purification strategy. The goal is to cleanly separate the desired alcohol from inorganic boron salts, unreacted reagents, and any side products.
Expertise & Experience: The primary challenge during workup is the formation of emulsions during the aqueous/organic extraction, which can trap the product. A careful quench and the use of brine can mitigate this. For purification, silica gel chromatography is the most effective method for this type of molecule.
Detailed Purification Protocol:
-
Solvent Removal: After quenching the reaction as described in A2, remove the organic solvent (THF) using a rotary evaporator. This prevents extraction issues.
-
Aqueous Extraction:
-
Add ethyl acetate (EtOAc) to the remaining aqueous residue.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated aqueous sodium chloride (Brine) (1x)
-
-
The brine wash helps to break emulsions and remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Silica Gel Chromatography:
-
Adsorb the Crude Product: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry this silica plug completely.
-
Prepare the Column: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 95:5 Hexane:EtOAc).
-
Load and Elute: Carefully load the dried silica plug onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 20% EtOAc). The less polar starting aldehyde will elute before the more polar product alcohol.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(benzyloxy)-3-chlorobenzyl alcohol.
-
Authoritative Grounding: The choice of quenching agent can be critical. While dilute HCl can be used, it risks hydrolyzing other functional groups if present.[5] Ammonium chloride provides a mildly acidic and buffered quench, which is generally safer for complex molecules.
References
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from: [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from: [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from: [Link]
-
Czajka, M., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. Available at: [Link]
-
Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. r/chemistry. Available at: [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
- Google Patents. (1968). Process for the purification of benzyl alcohol.
-
Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Retrieved from: [Link]
-
Verhelst, S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
-
Czajka, M., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. ResearchGate. Available at: [Link]
-
Al-Masoudi, W. A. (2022). Transformation of aryl aldehydes to alcohols by solvent-less crossed cannizaro reaction. Iraqi National Journal of Chemistry. Available at: [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
preventing over-reduction during [2-(Benzyloxy)-3-chlorophenyl]methanol preparation
Welcome to the technical support guide for the synthesis of [2-(Benzyloxy)-3-chlorophenyl]methanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the selective reduction of 2-(benzyloxy)-3-chlorobenzaldehyde. The primary focus of this guide is to provide in-depth troubleshooting and preventative strategies to mitigate over-reduction, a common side reaction that can significantly impact yield and purity.
The reduction of an aromatic aldehyde to its corresponding benzyl alcohol is a fundamental transformation in organic synthesis. However, when the substrate contains sensitive functional groups, such as an aryl chloride and a benzyl ether, the reaction requires careful control to prevent undesired side reactions. This guide combines mechanistic insights, field-proven protocols, and data-driven recommendations to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Diagnosing and Solving Over-Reduction Issues
This section addresses specific problems you may encounter during the synthesis of [2-(Benzyloxy)-3-chlorophenyl]methanol. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Q1: My final product is a mixture containing significant amounts of [2-(benzyloxy)phenyl]methanol. What is causing this dehalogenation, and how can I prevent it?
A1: The presence of [2-(benzyloxy)phenyl]methanol indicates that the aryl chloride has been reduced, a side reaction known as hydrodehalogenation.
-
Root Cause Analysis: While aryl chlorides are generally stable to mild hydride reagents like sodium borohydride (NaBH₄), dehalogenation can occur under certain conditions. This is often exacerbated by:
-
Excessively Harsh Reducing Agents: Stronger hydrides, such as lithium aluminum hydride (LiAlH₄), are known to reduce aryl halides and should be avoided for this specific transformation.[1]
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy for the C-Cl bond cleavage.
-
Contaminating Metal Catalysts: Trace amounts of transition metals (e.g., palladium, nickel) can catalyze the hydrodehalogenation process, especially in the presence of a hydride source.[2][3] Ensure your glassware is scrupulously clean and that reagents have not been cross-contaminated.
-
Reaction Mechanism: The mechanism can involve a nucleophilic aromatic substitution where a hydride ion displaces the chloride.[4][5]
-
-
Corrective Actions:
-
Choice of Reagent: Strictly use sodium borohydride (NaBH₄). It is a mild and highly chemoselective reagent for reducing aldehydes in the presence of less reactive functional groups.[6][7][8]
-
Temperature Control: Maintain a low reaction temperature. Start the addition of NaBH₄ at 0°C and allow the reaction to proceed at or below room temperature. Running the reaction at very low temperatures (e.g., -78°C) can further enhance selectivity.[6][9]
-
Stoichiometry: Use a minimal excess of NaBH₄ (typically 1.1 to 1.5 equivalents). A large excess of the reducing agent can promote side reactions.
-
Q2: I've isolated (3-chloro-2-hydroxyphenyl)methanol as a major byproduct. Why is the benzyl ether being cleaved, and what are the solutions?
A2: The isolation of (3-chloro-2-hydroxyphenyl)methanol points to the cleavage of the benzyl ether protecting group, a reaction known as debenzylation.
-
Root Cause Analysis: Debenzylation is most commonly achieved via catalytic hydrogenolysis (e.g., H₂ gas with Pd/C catalyst). While less common with NaBH₄, cleavage can occur under conditions that promote hydrogenolysis or involve acidic workups.
-
Lewis Acidity/Protic Acids: The presence of strong Lewis acids or protic acids can activate the benzyl ether, making it susceptible to cleavage. Some borane species formed during the reaction can have Lewis acidic character.
-
Catalytic Impurities: As with dehalogenation, trace metal impurities can catalyze the reductive cleavage of the benzyl group.[10]
-
Workup Conditions: A harsh acidic workup can lead to benzyl ether cleavage, especially with heating.
-
-
Corrective Actions:
-
Control pH: Ensure the reaction medium remains neutral to slightly basic. The use of an alcoholic solvent like methanol or ethanol is standard and generally does not cause issues.[11]
-
Quenching and Workup: Quench the reaction carefully with water or a saturated ammonium chloride solution at low temperatures. Avoid using strong acids for the workup. If an acidic wash is necessary for purification, use a dilute solution and perform it at low temperatures without prolonged contact time.
-
Alternative Reagents: While NaBH₄ is preferred, other highly selective reagents like sodium triacetoxyborohydride could be considered, as they are even milder.[9]
-
Proactive Prevention of Over-Reduction
The key to a successful synthesis is controlling the chemoselectivity of the reduction. Aldehydes are inherently more reactive towards nucleophilic hydride reagents than most other functional groups, including aryl chlorides and benzyl ethers.[6][12][13] The strategy is to leverage this reactivity difference through careful selection of reagents and reaction conditions.
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the desired reaction pathway to [2-(Benzyloxy)-3-chlorophenyl]methanol and the competing side reactions that lead to over-reduction.
Caption: Desired reduction pathway versus over-reduction side reactions.
Comparison of Reducing Agents
The choice of reducing agent is the most critical factor in preventing over-reduction. The table below compares common hydride reagents for this transformation.
| Reducing Agent | Formula | Typical Conditions | Selectivity Profile | Risk of Over-reduction |
| Sodium Borohydride | NaBH₄ | MeOH or EtOH, 0°C to RT | Excellent: Highly selective for aldehydes over most other functional groups.[14][15] | Low: The preferred reagent for this synthesis. |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether or THF, 0°C | Poor: Highly reactive; will reduce aldehydes, but also aryl halides and esters. Reacts violently with protic solvents.[1] | Very High: Not recommended. |
| Diisobutylaluminum Hydride | DIBAL-H | Toluene or CH₂Cl₂, -78°C | Good: Can be very selective, but is more commonly used for reducing esters to aldehydes.[3] | Moderate: Sensitive to stoichiometry and temperature. NaBH₄ is a simpler and safer choice here. |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of [2-(Benzyloxy)-3-chlorophenyl]methanol while minimizing the formation of over-reduction byproducts.
Materials:
-
2-(Benzyloxy)-3-chlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized Water
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)-3-chlorobenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes. Maintain the internal temperature below 5°C during the addition. Note: Hydrogen gas evolution will occur.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add deionized water to quench the excess NaBH₄. After gas evolution ceases, add saturated NH₄Cl solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude [2-(Benzyloxy)-3-chlorophenyl]methanol by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol instead of methanol as the solvent? A: Yes, ethanol is a suitable protic solvent for NaBH₄ reductions and can be used interchangeably with methanol in this protocol.
Q: My reaction seems very slow. Can I heat it to speed it up? A: It is strongly advised not to heat the reaction. Increased temperature is a primary cause of side reactions, including dehalogenation and debenzylation. Patience is key; allow the reaction to proceed at room temperature. If the reaction is stalled, ensure your NaBH₄ is fresh and has been stored properly.
Q: Why is a basic or neutral workup recommended over an acidic one? A: A strong acidic workup can potentially cleave the benzyl ether protecting group, leading to the (3-chloro-2-hydroxyphenyl)methanol byproduct. A gentle quench with water or a neutral salt solution like NH₄Cl minimizes this risk.
Q: How do I know if my NaBH₄ is still active? A: A simple qualitative test is to add a small amount of the NaBH₄ to a protic solvent like ethanol. Vigorous bubbling (hydrogen evolution) indicates that the reagent is active. NaBH₄ should be stored in a cool, dry place.
References
-
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications. Available at: [Link]
-
Chemoselective reductions with sodium borohydride. ResearchGate. Available at: [Link]
-
Chemoselective Reductions With Sodium Borohydride. Scribd. Available at: [Link]
-
Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures. National Institutes of Health (NIH). Available at: [Link]
- Dehalogenation of aromatic compounds.Google Patents.
-
Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. YouTube. Available at: [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]
-
Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. National Institutes of Health (NIH). Available at: [Link]
-
NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. ResearchGate. Available at: [Link]
-
Reduction of aldehydes and ketones. Chemguide. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters (ACS Publications). Available at: [Link]
-
Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]
-
Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
-
Dehalogenation. Wikipedia. Available at: [Link]
-
Dehalogenation of aromatics by nucleophilic aromatic substitution. Semantic Scholar. Available at: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. Available at: [Link]
-
Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. Semantic Scholar. Available at: [Link]
- Preparation of 1-[(benzyloxy)methyl]-α-(p-chlorophenyl)-α-phenylimidazole-2-methanol.Google Patents.
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. Available at: [Link]
-
Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. National Institutes of Health (NIH). Available at: [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. Available at: [Link]
-
Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. ResearchGate. Available at: [Link]
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Reduction Reactions of Aldehydes and Ketones | Examples Explained. YouTube. Available at: [Link]
-
Side Chain Reactions of Benzenes. YouTube. Available at: [Link]
-
Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. Available at: [Link]
-
Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. ARKIVOC. Available at: [Link]
-
3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. Available at: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health (NIH). Available at: [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
- Preparation method for 2-fluoro-3-chlorobenzaldehyde.Google Patents.
-
Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
3-benzyloxy-2-methyl propanoate. Organic Syntheses. Available at: [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]
-
(3-(Benzyloxy)-2-chlorophenyl)methanol. PubChem. Available at: [Link]
-
Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. The Royal Society of Chemistry. Available at: [Link]
- Synthesis method of 3, 4-dihydroxy phenylethanol.Google Patents.
-
3-Chloromethyl-2-hydroxybenzaldehyde. National Institutes of Health (NIH). Available at: [Link]
-
Any ideas for that retrosynthesis? (Product: Benzaldehyde). Reddit. Available at: [Link]
-
Catalytic dehydrogenation of substituted benzylic alcohols to aldehydes. ResearchGate. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US2590813A - Dehalogenation of aromatic compounds - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Chemoselective Reduction of Aldehydes | TCI AMERICA [tcichemicals.com]
- 14. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
stability of [2-(Benzyloxy)-3-chlorophenyl]methanol under acidic conditions
To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Stability of [2-(Benzyloxy)-3-chlorophenyl]methanol in Acidic Media
Executive Summary
[2-(Benzyloxy)-3-chlorophenyl]methanol is a specialized synthetic intermediate featuring an electron-rich benzyl ether moiety ortho to a benzylic alcohol. While the 3-chloro substituent provides some inductive deactivation, the 2-benzyloxy group renders this molecule highly sensitive to acidic conditions .
Users frequently encounter two distinct failure modes when exposing this compound to acid:
-
Oligomerization/Polymerization: Occurs under mild-to-moderate acidic conditions (e.g., unbuffered silica gel, trace HCl in solvent).
-
De-benzylation (Cleavage): Occurs under strong acidic conditions (e.g., HBr, BBr
, concentrated HCl/heat), leading to the loss of the protecting group.
This guide details the mechanistic causes of these instabilities and provides actionable troubleshooting protocols.
Part 1: The Mechanistic Basis of Instability
To troubleshoot effectively, one must understand the underlying reactivity. The stability profile is dictated by the ortho-effect of the benzyloxy group.
Acid-Catalyzed Self-Condensation (The "Gummy Solid" Problem)
In the presence of Brønsted or Lewis acids, the benzylic hydroxyl group is protonated and leaves as water. This generates a benzyl carbocation .
-
Why this molecule is unique: The oxygen atom at the 2-position (ortho) stabilizes this cation via resonance (neighboring group participation). This makes the cation form much faster than in unsubstituted benzyl alcohols.
-
The Outcome: The cation is immediately attacked by the hydroxyl group of a neighboring molecule, forming a dibenzyl ether (dimer). This process repeats, leading to oligomers and insoluble polymers.[1]
Ether Cleavage (The "Missing Protecting Group" Problem)
The benzyl ether protecting group is generally stable to basic and neutral conditions but liable to cleavage by strong acids. The 3-chloro group pulls electron density, making the ether oxygen slightly less basic, but strong acids (like HBr or Lewis acids like BCl
Part 2: Visualizing the Reactivity
The following diagram illustrates the divergent pathways this molecule takes depending on the acid strength and conditions.
Figure 1: The dual-risk profile. Mild acids drive polymerization (top path), while strong acids drive deprotection (bottom path).
Part 3: Troubleshooting & FAQs
Scenario A: "My product turned into a gum during column chromatography."
Diagnosis: Acid-catalyzed polymerization on Silica Gel. Standard silica gel is slightly acidic (pH 6.0–6.5). For highly sensitive benzyl alcohols, this is sufficient to catalyze the formation of the carbocation, leading to streaking and mass loss on the column.
-
Solution: Neutralize the stationary phase.
-
Protocol: Pre-treat the silica gel column with 1% Triethylamine (Et
N) in the eluent system. -
Alternative: Switch to neutral alumina or Florisil if the instability persists.
-
Scenario B: "I see a new, less polar spot on TLC after an acidic workup."
Diagnosis: Formation of the Dibenzyl Ether Dimer.
If you washed your organic layer with 1M HCl or even saturated NH
-
Solution: Avoid acidic washes.
-
Protocol: Use saturated NaHCO
or brine for washes. If pH adjustment is strictly necessary, use a phosphate buffer at pH 7.0.
-
Scenario C: "The benzyl group disappeared; I isolated a phenol."
Diagnosis: Unintended Debenzylation. You likely used a reagent or solvent containing strong acid impurities (e.g., HBr in DCM, or trace HCl in chloroform).
-
Solution: Check solvent quality. Chloroform degrades to phosgene and HCl over time.
-
Protocol: Use amylene-stabilized chloroform or filter solvents through basic alumina before use.
-
Part 4: Quantitative Compatibility Data
Use this table to determine safe handling limits.
| Reagent / Condition | Risk Level | Predicted Outcome | Recommendation |
| HCl (1M, aq) | High | Rapid polymerization; possible chloride substitution. | Avoid. Use NaHCO |
| Acetic Acid (Glacial) | Medium | Slow dimerization over time. | Keep contact time < 30 mins. |
| Silica Gel (Untreated) | Medium | Streaking, yield loss (10-20%). | Add 1% Et |
| HBr / BBr | Critical | Complete debenzylation (cleavage). | Use only if deprotection is desired. |
| CDCl | Low-Med | Gradual decomposition (HCl traces). | Filter through K |
Part 5: Experimental Protocols
Protocol 1: Stability Check (The "Acid Spike" Test)
Before committing a large batch to a reaction, verify the stability of your specific lot.
-
Dissolve 5 mg of [2-(Benzyloxy)-3-chlorophenyl]methanol in 0.5 mL of DCM.
-
Add 1 drop of the intended acid/reagent (or acetic acid as a proxy).
-
Monitor by TLC at t=0, 5 min, and 30 min.
-
Pass: Single spot remains.
-
Fail: Appearance of a higher Rf spot (Dimer) or baseline streak (Polymer).
-
Protocol 2: Safe Quenching of Reactions
If the molecule was generated in an acidic medium (e.g., reduction of an aldehyde), quench immediately to prevent polymerization.
-
Cool the reaction mixture to 0°C.
-
Add Base: Slowly add saturated aqueous NaHCO
until the aqueous phase pH is 8.0. -
Extract: Extract immediately into EtOAc or DCM.
-
Wash: Wash the organic layer with Brine (do not use water alone, as pH control is weaker).
-
Dry: Use Na
SO (neutral) rather than MgSO (slightly acidic Lewis acid character can sometimes trigger issues in ultra-sensitive substrates).
Part 6: Decision Tree for Handling
Figure 2: Quick-reference decision tree for process safety.
References
-
Kostjuk, S. V., et al. (2009). Cationic step-growth polymerization of 2-methoxybenzyl alcohol using different Lewis acids as catalysts. Polymer Bulletin.
- Relevance: Establishes the mechanism of polymeriz
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Relevance: Authoritative source on the stability and cleavage conditions of benzyl ethers.
-
BenchChem Technical Data. Stability of (Benzyloxy)-4-fluorobenzaldehyde under acidic conditions.
- Relevance: Provides comparative stability data for benzyloxy-substituted arom
-
PubChem Compound Summary. Benzyl Alcohol Stability and Safety.
- Relevance: General safety and reactivity profile of benzyl alcohol deriv
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Characterization of [2-(Benzyloxy)-3-chlorophenyl]methanol
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of [2-(Benzyloxy)-3-chlorophenyl]methanol (C₁₄H₁₃ClO₂; MW ≈ 248.7 Da). This compound is a critical intermediate in the synthesis of respiratory therapeutics (e.g., Vilanterol).
The guide compares two primary ionization methodologies—Electron Impact (EI) and Electrospray Ionization (ESI) —to demonstrate their distinct utility in structural elucidation versus trace quantification. Additionally, it highlights the "Ortho Effect," a specific fragmentation phenomenon that distinguishes this molecule from its meta- and para-substituted isomers.
Part 1: Structural Analysis & Theoretical Basis
The Molecule[1]
-
Formula: C₁₄H₁₃ClO₂
-
Monoisotopic Mass (
Cl): 248.0604 Da -
Key Structural Features:
-
Chlorine Isotope Pattern: A distinct 3:1 intensity ratio for M and M+2 peaks (
Cl / Cl). -
Benzyl Ether Moiety: Highly susceptible to cleavage, yielding a tropylium ion (
91). -
Ortho-Substitution: The proximity of the hydroxymethyl group (-CH₂OH) and the benzyloxy group (-OCH₂Ph) facilitates unique intramolecular rearrangements (the "Ortho Effect").
-
Comparative Methodology: EI vs. ESI
The choice of ionization technique fundamentally alters the observed spectral fingerprint.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |
| Primary Ion | Radical Cation ( | Adduct Ions ( |
| Fragmentation | Extensive; rich structural information. | Minimal; requires Collision Induced Dissociation (CID). |
| Key Utility | Structural Verification: Unambiguous identification via library matching. | Quantification: High sensitivity for biological matrices (LC-MS/MS). |
Part 2: The Hard Ionization Profile (EI-MS)
In EI-MS, the molecule undergoes extensive fragmentation.[1] The spectrum is dominated by the stability of the benzyl cation and the lability of the ether bond.
Primary Fragmentation Pathways
-
Benzyl Cleavage (Major Pathway): The weakest bond is the benzylic C-O ether bond. Homolytic cleavage generates the stable tropylium ion (
91) and the chlorinated core radical, or vice versa.-
Diagnostic Ion:
91 (Base Peak, typically). -
Core Ion:
157/159 (Chlorinated benzyl alcohol radical).
-
-
The Ortho Effect (Diagnostic Pathway): Unlike para-isomers, the ortho-arrangement allows the hydroxyl proton to interact with the ether oxygen or the benzylic carbon.
Visualization of EI Pathways
Figure 1: Proposed Electron Impact (EI) fragmentation pathways. The "Ortho Specific" pathway distinguishes this compound from its isomers.
Part 3: The Soft Ionization Profile (ESI-MS/MS)
For pharmacokinetic studies or impurity profiling in drug development, ESI is the standard. The molecule does not ionize strongly in negative mode; positive mode is preferred.
Adduct Formation
-
Protonated Molecule
: 249/251. Often weak due to the competitive basicity of solvents. -
Sodiated Adduct
: 271/273. Dominant species in the absence of acidic modifiers. -
Ammonium Adduct
: 266/268. Common if ammonium buffers (formate/acetate) are used.
CID Fragmentation (MS/MS)
When the parent ion (e.g.,
-
Neutral Loss of Benzyl Alcohol: The ether bond cleaves, but charge retention varies.
-
Loss of Water: Common in CID, generating
.
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures reproducible spectral data, minimizing carryover and matrix suppression.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of [2-(Benzyloxy)-3-chlorophenyl]methanol in 1 mL Acetonitrile (HPLC grade).
-
Working Standard: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).
-
Why: Formic acid promotes protonation for
detection.
-
LC-MS Conditions (Standardized)
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50 mm, 1.7 µm) | Standard reverse-phase retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 5% B to 95% B over 5 min | Elutes hydrophobic benzyl ether late. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| MS Mode | ESI Positive (+) | Ether oxygen protonates readily. |
Validation Step (The "Blank Check")
-
Protocol: Inject a solvent blank (pure mobile phase) immediately after the high-concentration standard.
-
Acceptance Criteria: The signal at
249/271 in the blank must be < 0.1% of the standard. -
Scientific Logic:[2][5][6] Benzyl ethers are "sticky" on C18 columns. This step validates that subsequent low-level impurity peaks are real and not carryover.
Part 5: Mechanistic Deep Dive - The Ortho Effect
The most scientifically significant aspect of this molecule's fragmentation is the Ortho Effect . In the para isomer, the distance between the -CH₂OH and -OCH₂Ph groups prevents direct interaction. In the ortho isomer (our target), they are adjacent.
Mechanism of Water Loss
-
H-Transfer: The hydroxyl hydrogen of the methanol group forms a 6-membered transition state with the ether oxygen.
-
Elimination: Water is expelled, and the remaining cation cyclizes, often forming a stable benzofuran-type cation.
Figure 2: The "Ortho Effect" mechanism. This pathway is geometrically impossible for para/meta isomers, making the [M-18] peak a purity diagnostic.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (General reference for benzyl alcohol fragmentation patterns).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer.
Sources
- 1. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Comparative Reactivity Profile: Steric and Electronic Modulation in 2-Benzyloxy Benzyl Alcohols
Executive Summary
This guide provides a technical comparison between [2-(Benzyloxy)-3-chlorophenyl]methanol (Compound A) and its non-chlorinated analog, [2-(Benzyloxy)phenyl]methanol (Compound B).
While both compounds serve as critical intermediates in the synthesis of pharmacophores (e.g., Voxelotor analogs, salicylaldehyde derivatives), the introduction of the chlorine atom at the C3 position in Compound A fundamentally alters the reactivity landscape. This modification introduces competing hydrodehalogenation pathways during deprotection and modulates the oxidation potential of the benzylic alcohol. This guide outlines the specific experimental adjustments required to handle Compound A effectively, preventing common yield losses associated with standard protocols used for Compound B.
Molecular & Physicochemical Profile
The structural difference—a single chlorine atom—creates a significant divergence in electronic density and steric environment.
| Feature | Compound A (Chloro-Analog) | Compound B (Standard Analog) |
| IUPAC Name | [2-(Benzyloxy)-3-chlorophenyl]methanol | [2-(Benzyloxy)phenyl]methanol |
| Structure | C3-Chloro substituent (ortho to ether) | C3-Hydrogen (unsubstituted) |
| Electronic State | Electron-deficient ring (relative to B) due to -I effect of Cl.[1] | Electron-rich aromatic ring (activated by alkoxy group). |
| Steric Environment | High steric crowding at ether linkage (Buttressing effect). | Low steric hindrance; free rotation of benzyl ether. |
| Key Risk | Hydrodehalogenation during hydrogenolysis. | Over-oxidation to benzoic acid. |
| LogP (Predicted) | ~3.1 (More Lipophilic) | ~2.5 |
Electronic Influence Visualization
The following diagram illustrates the competing electronic effects. In Compound A, the Chlorine atom exerts an inductive withdrawal (-I) that counteracts the donation (+R) from the oxygen, stabilizing the benzyl alcohol against oxidation but activating the C-Cl bond for unwanted reduction.
Figure 1: Electronic modulation map showing how the C3-Chloro substituent alters reactivity compared to the unsubstituted analog.
Critical Reactivity Modules
Module A: O-Debenzylation (The Primary Differentiator)
This is the most critical divergence point.
-
Compound B is routinely deprotected using standard Hydrogenolysis (H₂/Pd-C).
-
Compound A is incompatible with standard H₂/Pd-C conditions. The C-Cl bond energy (approx. 95 kcal/mol) is susceptible to cleavage by palladium hydrides, leading to the formation of Compound B as an impurity (Hydrodehalogenation).
Experimental Insight: For Compound A, you must switch to chemoselective catalysts or Lewis Acid-mediated cleavage .
| Method | Suitability for Compound A | Suitability for Compound B | Mechanism Note |
| H₂ / 10% Pd-C | High Risk (Loss of Cl) | Excellent | Standard protocol. |
| H₂ / Pd(OH)₂ (Pearlman's) | Severe Risk | Excellent | Aggressive catalyst; rapid dechlorination of A. |
| H₂ / 5% Pt-C (Sulfided) | Recommended | Good | Sulfur poisons the catalyst, preventing C-Cl insertion. |
| BCl₃ / CH₂Cl₂ | Excellent | Good | Lewis acid cleavage; strictly orthogonal to halogens. |
Module B: Oxidation to Benzaldehyde
Both compounds are electron-rich benzyl alcohols. However, Compound A oxidizes slightly slower due to the inductive effect of the chlorine atom, which destabilizes the oxocarbenium-like transition states often found in hydride-abstraction mechanisms (e.g., DDQ oxidation).
-
Swern Oxidation: Effective for both.[2]
-
MnO₂: Compound A requires highly activated MnO₂ (excess, >10 eq) and longer reaction times (4-6h vs 1-2h for B) due to the deactivated ring.
-
Dess-Martin Periodinane (DMP): Recommended for Compound A to avoid over-oxidation and ensure complete conversion.
Validated Experimental Protocols
Protocol 1: Chemoselective Debenzylation of Compound A
Prevents the formation of the dechlorinated impurity.
Rationale: Standard Pd/C catalysts will insert into the Ar-Cl bond. Using a poisoned catalyst or a non-reductive method is mandatory.
Option A: Sulfided Platinum (Catalytic Hydrogenation)
-
Setup: Charge a hydrogenation vessel with Compound A (1.0 eq) dissolved in EtOAc/EtOH (1:1).
-
Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate). Note: Do not use standard Pd/C.
-
Reaction: Purge with N₂, then pressurize with H₂ (1 atm/balloon is usually sufficient; 3 atm for faster rates). Stir at 25°C.
-
Monitoring: Monitor by HPLC. Look for the disappearance of the benzyl peak. Crucial: Check for the "des-chloro" peak (M-34).
-
Workup: Filter through Celite to remove the catalyst. Concentrate filtrate.
Option B: Lewis Acid Cleavage (Chemical)
-
Setup: Dissolve Compound A (1.0 eq) in anhydrous CH₂Cl₂ under Argon. Cool to -78°C.
-
Reagent: Add BCl₃ (1.0 M in CH₂Cl₂, 1.5 eq) dropwise.
-
Progression: Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Quench carefully with MeOH (exothermic).
-
Why this works: Boron trichloride coordinates to the ether oxygen, cleaving the benzyl-oxygen bond without interacting with the aryl-chloride.
Protocol 2: Controlled Oxidation of Compound A
Optimized for electron-deficient benzyl alcohols.
-
Reagent: Dess-Martin Periodinane (DMP) (1.2 eq).
-
Solvent: Anhydrous CH₂Cl₂.
-
Procedure: Add DMP to a solution of Compound A at 0°C. Warm to RT.
-
Buffer: If the substrate is acid-sensitive, add NaHCO₃ (2.0 eq) to the reaction mixture.
-
Workup: Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1) to destroy iodine byproducts.
-
Comparison: If using MnO₂ , expect to use 20 equivalents by weight and reflux in CH₂Cl₂ for 12 hours to achieve the same conversion that Compound B achieves in 2 hours at RT.
Decision Logic for Synthetic Planning
Use the following workflow to determine the appropriate route based on your starting material.
Figure 2: Decision matrix for selecting the deprotection strategy. Note the critical failure path for Compound A if standard conditions are applied.
References
-
Selective Hydrogenolysis of Benzyl Ethers: Studer, M., & Blaser, H. U. (1996). "Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine." Journal of Molecular Catalysis A: Chemical. (Discusses the use of poisoned catalysts to prevent hydrodehalogenation).
-
Oxidation of Substituted Benzyl Alcohols: Li, X., et al. (2011). "Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic DDQ." Organic Letters. (Provides mechanistic insight into electronic effects on oxidation rates).
-
Mechanistic Study of TCCA Oxidation: Horta, B. A., et al. (2016). "A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols." ChemCatChem. (Correlates Hammett constants with oxidation rates for chloro-substituted alcohols).
-
Computed Properties & Safety Data: PubChem Compound Summary for (3-Chlorophenyl)methanol analogs.
Sources
Comparative Guide: IR Spectroscopic Analysis of Benzyloxy vs. Alcohol Groups in Chlorinated Aromatics
Executive Summary
Objective: This guide provides a technical comparison of Infrared (IR) spectroscopy markers for distinguishing benzyloxy (benzyl ether) groups from alcohol (hydroxyl) groups within chlorinated aromatic scaffolds.
Context: Chlorinated aromatics are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). Distinguishing between the precursor (e.g., 4-chlorobenzyl alcohol) and the protected or derivatized product (e.g., benzyloxy ethers) is a frequent analytical challenge.
Verdict: While Nuclear Magnetic Resonance (NMR) offers superior structural resolution, FTIR (Fourier Transform Infrared) spectroscopy provides a faster, cost-effective, and non-destructive method for functional group validation. This guide outlines the specific vibrational signatures required to reliably differentiate these moieties, emphasizing the impact of chlorine substitution on spectral bands.
Part 1: Technical Deep Dive – Vibrational Signatures
The Alcohol Signature (Hydroxyl Group)
The alcohol moiety is characterized by two primary vibrational modes: the O-H stretch and the C-O stretch. In chlorinated benzyl alcohols, these bands are distinct but sensitive to hydrogen bonding.
-
O-H Stretching (
):-
Free (Non-bonded): Sharp peak at 3600–3650 cm⁻¹ . Visible in dilute solutions or gas phase.
-
H-Bonded (Intermolecular): Broad, intense band centered at 3200–3400 cm⁻¹ . This is the dominant feature in solid or neat liquid samples of chlorobenzyl alcohols.
-
-
C-O Stretching (
):-
Appears as a strong band in the 1000–1080 cm⁻¹ region for primary benzylic alcohols.
-
Note: The electronegative chlorine atom on the ring exerts an inductive effect, often shifting this band slightly to higher frequencies compared to non-chlorinated analogues.
-
The Benzyloxy Signature (Ether Group)
The conversion of an alcohol to a benzyloxy group eliminates the O-H band and introduces the C-O-C ether linkage, which exhibits coupled stretching vibrations.
-
Absence of O-H: The most immediate diagnostic is the complete disappearance of the broad 3200–3400 cm⁻¹ band.
-
C-O-C Stretching (
):-
Asymmetric Stretch: A strong, diagnostic band at 1200–1275 cm⁻¹ . This is often the most intense peak in the spectrum of alkyl-aryl ethers.
-
Symmetric Stretch: A weaker, sharper band at 1000–1050 cm⁻¹ .
-
-
Differentiation: Unlike the single C-O band of the alcohol, the ether shows a "two-band" pattern (Asymmetric + Symmetric) in the fingerprint region.
The Chlorinated Aromatic Scaffold
The chlorine substituent and the aromatic ring provide a consistent spectral backbone that confirms the core structure.
-
Aromatic C-H Stretch: Weak, sharp peaks just above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹).
-
Ring Skeletal Vibrations (
): Pair of sharp bands at 1475–1600 cm⁻¹ . -
C-Cl Stretch: A band in the 700–800 cm⁻¹ range. Caution: This region is often crowded; C-Cl assignment should be tentative unless supported by other data.
-
Substitution Patterns (C-H Out-of-Plane Bend):
-
Para-substituted (1,4): A single strong band at 800–850 cm⁻¹ .
-
Ortho-substituted (1,2): A strong band near 750 cm⁻¹ .
-
Part 2: Comparative Analysis & Performance
Method Comparison: FTIR vs. 1H NMR
For the specific task of monitoring the conversion of a chlorobenzyl alcohol to a benzyloxy ether, FTIR offers distinct advantages in throughput, though it lacks the atomic-level resolution of NMR.
| Feature | FTIR Spectroscopy | 1H NMR Spectroscopy |
| Primary Diagnostic | Disappearance of broad O-H band (3300 cm⁻¹). | Disappearance of O-H proton (variable shift) & appearance of ether protons. |
| Sensitivity | High for polar groups (O-H, C-O). | High for all proton-containing groups. |
| Sample Prep | Minimal (ATR) to Moderate (KBr). | Requires deuterated solvents (CDCl₃, DMSO-d6). |
| Time to Result | < 2 minutes. | 15–30 minutes (prep + acquisition). |
| Cost per Sample | Low. | High (solvent + instrument time). |
| Limit of Detection | ~1-5% impurity (visual inspection). | < 1% impurity. |
Sampling Technique: ATR vs. Transmission (KBr)
-
ATR (Attenuated Total Reflectance): The preferred modern method. Requires no sample dilution. Excellent for solid chlorinated aromatics.
-
Pro: Rapid, easy cleanup.
-
Con: Slightly lower sensitivity for weak overtones compared to KBr.
-
-
KBr Pellet: Traditional transmission method.
-
Pro: Higher resolution for weak aromatic overtones (1660–2000 cm⁻¹).
-
Con: Hygroscopic KBr can introduce "ghost" water bands (O-H), potentially leading to false negatives when confirming the absence of alcohol. For this specific application, ATR is recommended to avoid moisture interference.
-
Part 3: Experimental Protocol
Protocol: FTIR Analysis of Chlorinated Aromatic Solids (ATR Method)
Scope: Qualitative identification of functional groups in solid drug intermediates (e.g., 4-chlorobenzyl alcohol).
Reagents & Equipment:
-
FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Isopropanol (for cleaning).
-
Kimwipes.
Workflow:
-
Background Collection:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16–32 scans).
-
-
Sample Loading:
-
Place approximately 5–10 mg of the solid sample onto the center of the ATR crystal.
-
Critical: Ensure the sample covers the "sweet spot" (active area) of the crystal.
-
-
Compression:
-
Lower the pressure arm/anvil. Apply force until the pressure gauge is in the "green" zone or optimal contact is achieved.
-
Reasoning: Good contact is essential for solid samples to ensure the evanescent wave penetrates the material.
-
-
Acquisition:
-
Scan the sample from 4000 to 600 cm⁻¹ .
-
Monitor the % Transmittance. Ideally, the strongest peaks should reach 20–50% T. If peaks are truncated (bottomed out), reduce sample thickness or pressure.
-
-
Analysis:
-
Apply baseline correction if necessary.
-
Identify key markers using the Data Table below.
-
-
Cleaning:
-
Remove solid waste. Wipe crystal with isopropanol.
-
Validation: Run a quick preview scan to ensure no residue remains (peaks should be absent).
-
Part 4: Data Visualization & Diagnostic Workflow
Consolidated Wavenumber Table
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Alcohol (R-OH) | O-H Stretch (H-bonded) | 3200 – 3400 | Strong, Broad | Primary Marker for Alcohol |
| C-O Stretch | 1000 – 1080 | Strong | Primary alcohol | |
| Benzyloxy (Ar-O-R) | C-O-C Asym. Stretch | 1200 – 1275 | Strong | Primary Marker for Ether |
| C-O-C Sym. Stretch | 1000 – 1050 | Medium | ||
| Aromatic Ring | C-H Stretch | 3000 – 3100 | Weak | |
| C=C Ring Stretch | 1475 – 1600 | Medium-Strong | Usually 2-3 bands | |
| C-H OOP Bend (Para) | 800 – 850 | Strong | 1,4-substitution | |
| C-H OOP Bend (Ortho) | ~750 | Strong | 1,2-substitution | |
| Chloride | C-Cl Stretch | 700 – 800 | Medium | Often obscured |
Diagnostic Logic Tree
The following diagram illustrates the decision process for distinguishing between the starting material (Chlorobenzyl Alcohol) and the product (Benzyloxy Ether).
Figure 1: Decision logic for differentiating alcohol and benzyloxy functionalities in chlorinated aromatics using FTIR.
References
-
NIST Chemistry WebBook. 4-Chlorobenzyl alcohol - IR Spectrum.[1][2] National Institute of Standards and Technology.[2][3][4] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][5][6][7][8][9]
-
Spectroscopy Online. The C-O Bond III: Ethers. Available at: [Link]
-
NIST Chemistry WebBook. Benzene, 1-chloro-4-methoxy- (4-Chloroanisole) - IR Spectrum. National Institute of Standards and Technology.[2][3][4] Available at: [Link]
Sources
- 1. Benzene, chloro- [webbook.nist.gov]
- 2. Benzyl alcohol [webbook.nist.gov]
- 3. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 4. Benzene, 1-chloro-4-methyl- [webbook.nist.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 7. ias.ac.in [ias.ac.in]
- 8. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl [mdpi.com]
- 9. Benzene, 1-chloro-4-methyl- [webbook.nist.gov]
Comprehensive Guide: Reference Standards for [2-(Benzyloxy)-3-chlorophenyl]methanol Quality Control
Executive Summary
[2-(Benzyloxy)-3-chlorophenyl]methanol (CAS: 1565469-52-4) is a critical building block used in the synthesis of pharmaceutical scaffolds, particularly for introducing substituted benzyl moieties in hemoglobin modulators and kinase inhibitors.[1] As a non-pharmacopeial intermediate, no USP/EP primary standard exists. This guide outlines the strategy for selecting, characterizing, and qualifying reference standards for this compound, transitioning from commercial "tech-grade" sourcing to establishing a Primary Reference Standard via Quantitative NMR (qNMR).
Part 1: Comparative Analysis of Reference Standard Options
For researchers and QC scientists, the choice of reference standard dictates the accuracy of assay potency and impurity tracking. Below is an objective comparison of the three available tiers for this specific compound.
Table 1: Reference Standard Hierarchy & Performance
| Feature | Tier 1: Commercial "Analytical Grade" | Tier 2: Custom Synthesis (CRO) | Tier 3: In-House Qualified Primary Standard |
| Source | Catalog Vendors (e.g., Fluorochem, BLD Pharm) | Contract Research Org (WuXi, ChemPartner) | Internal Purification & qNMR Qualification |
| Typical Purity | 95% – 98% (Area %) | >98% (Area %) | >99.5% (Absolute wt/wt) |
| Traceability | Vendor COA only (often lacks raw data) | Batch Records available | Full NIST Traceability (via qNMR internal std) |
| Cost | Low ($100 - $500/g) | High ($2,000+/g) | Medium (Labor intensive) |
| Risk | High (Batch-to-batch variability) | Medium (Lead time delays) | Low (Self-validating) |
| Best Use | Early Discovery / TLC spotting | Process Development | GMP Release Testing / ICH Stability |
Critical Insight: The "Purity Trap"
Commercial vendors often report purity by HPLC Area % . For [2-(Benzyloxy)-3-chlorophenyl]methanol, this is misleading because it fails to account for:
-
Residual Solvents: Benzyl alcohol precursors often trap toluene or DCM.
-
Inorganic Salts: Potassium bromide (KBr) byproducts from the benzylation step.
-
Water Content: The hydroxyl group is hygroscopic.
Recommendation: Do not rely on commercial Area % for quantitative assays. You must establish an In-House Primary Standard using the qNMR protocol described in Part 3.
Part 2: Impurity Profile & Origin Analysis
Understanding the impurity profile is essential for selecting the right purification method for your standard.
Figure 1: Synthesis & Impurity Origin Pathway
Visualization of the chemical pathways leading to common impurities.
Caption: Synthesis pathway showing the origin of critical impurities. Impurity C (Aldehyde) is the most common contaminant in commercial batches due to oxidation.
Part 3: Characterization & Qualification Protocols
To establish a Primary Reference Standard , follow this self-validating workflow. This protocol assumes you have sourced ~1g of commercial material (Tier 1) and will upgrade it to Tier 3.
Step 1: Purification (Recrystallization)
Commercial material (95-98%) must be enriched to >99.5%.
-
Solvent System: Dissolve 1g of crude solid in minimal hot Ethyl Acetate (EtOAc) .
-
Precipitation: Slowly add n-Heptane (anti-solvent) while cooling to 0°C.
-
Filtration: Filter the white crystalline solid and wash with cold 1:4 EtOAc:Heptane.
-
Drying: Vacuum dry at 40°C for 24 hours to remove residual solvents.
Step 2: Quantitative NMR (qNMR) – The Gold Standard
Since no pharmacopeial standard exists, qNMR is the absolute method to determine potency (Assay).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM). High purity, non-hygroscopic, distinct singlet at ~6.1 ppm.
-
Solvent: DMSO-d6 (Provides clear separation of the benzylic -CH2- protons).
-
Relaxation Delay (d1): Set to 60 seconds (Must be > 5 × T1 of the longest proton to ensure full relaxation).
Calculation:
Where:
- = Integral area
- = Number of protons (Target Benzylic CH2 = 2H; IS Singlet = 3H)
- = Molecular Weight (Target = 248.71; IS = 168.19)
- = Weight in mg[2][3][4]
Step 3: HPLC Purity Method (Stability Indicating)
Use this method to detect Impurity C (Aldehyde) and Impurity A (Benzyl Alcohol).
Instrument: HPLC with PDA Detector (Agilent 1260 or equivalent) Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
| Parameter | Setting |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | 220 nm (General) & 254 nm (Aromatic) |
| Injection Vol | 5 µL |
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 40% B (Re-equilibration)
Acceptance Criteria for Reference Standard:
-
Target Peak Purity (UV match): >99.9%
-
Impurity C (Aldehyde) < 0.10%
-
Total Impurities < 0.50%
Part 4: Decision Matrix for Standard Selection
Use this workflow to determine which standard is appropriate for your current development stage.
Figure 2: Quality Control Decision Tree
Caption: Decision logic for selecting the appropriate reference standard grade based on experimental needs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66770625, (3-(Benzyloxy)-2-chlorophenyl)methanol. [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Vichinsky, E., et al. (2019). A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. The New England Journal of Medicine. (Contextual reference for benzyl-aldehyde scaffolds). [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling [2-(Benzyloxy)-3-chlorophenyl]methanol
Topic: Personal Protective Equipment & Handling Protocol for [2-(Benzyloxy)-3-chlorophenyl]methanol CAS: 1565469-52-4 Context: Critical Intermediate for Voxelotor (Sickle Cell Disease Therapeutic)[1][2]
Part 1: Executive Safety Directive
Status: CAUTION — PHARMACEUTICAL INTERMEDIATE Primary Hazard: Skin/Eye Irritation (H315/H319) & Respiratory Irritation (H335). Logistical Alert: Requires Cold Chain Management (2–8°C).
As a Senior Application Scientist, I cannot overstate the importance of treating late-stage pharmaceutical intermediates with the same rigor as the final API (Active Pharmaceutical Ingredient). While [2-(Benzyloxy)-3-chlorophenyl]methanol is chemically classified as an irritant, its structural role as a scaffold for Voxelotor implies potential biological activity.[1][2] Standard "lab safety" is insufficient; containment is the goal.
Immediate Action Required:
-
Isolate: Handle only within a certified chemical fume hood.
-
Protect: Double-gloving (Nitrile over Laminate) is recommended for synthesis scales >10g.[2]
-
Preserve: Store at 2–8°C immediately upon receipt to prevent degradation into potentially more volatile benzyl halides.
Part 2: Chemical Intelligence & Hazard Profile
Understanding the molecule dictates the safety protocol. This compound is a halogenated benzyl alcohol derivative .
| Feature | Data | Operational Implication |
| CAS Number | 1565469-52-4 | Use this for all waste manifest and inventory tracking.[1][2] |
| Molecular Weight | 248.71 g/mol | Heavy organic; dusts/aerosols will settle but persist on surfaces.[2] |
| Physical State | Solid/Viscous Oil (Purity dependent) | Solids pose inhalation risks (dust); oils pose permeation risks. |
| Reactivity | Acid-sensitive | Avoid contact with strong acids (e.g., HCl) outside of reactor; generates benzyl cations.[2] |
| GHS Classification | Warning (Irritant) | H315 (Skin), H319 (Eye), H335 (Resp).[3] Treat as a sensitizer. |
Scientific Context: This molecule is the "Left-Hand Side" (LHS) building block for Voxelotor (Oxbryta).[1][2] It undergoes aldehyde coupling to form the drug's core. In drug development, intermediates retaining the pharmacophore (the benzyloxy-phenyl core) can exhibit off-target biological effects.[1][2] Do not inhale dusts. [4][5][6][7][8][9]
Part 3: Personal Protective Equipment (PPE) Matrix
The following matrix is designed for Synthesis/Scale-up (1g – 100g) .
Hand Protection (The "Double-Shell" Protocol)
Benzyl alcohols are excellent solvents and can act as carriers, dragging other contaminants through standard glove materials.[2]
| Layer | Material | Thickness | Breakthrough Time | Function |
| Inner | Silver Shield / PE Laminate | 2.7 mil | >480 min | Chemical barrier against aromatic permeation.[1][2] |
| Outer | High-Dexterity Nitrile | 5–8 mil | ~30–60 min | Mechanical protection; grip; sacrificial layer.[1][2] |
-
Scientist’s Note: If handling <100mg for analysis, single 8-mil nitrile gloves are acceptable if changed immediately upon splash.[1][2] For synthesis, stick to the Double-Shell.[2]
Respiratory & Eye Protection
-
Primary: Fume Hood (Face velocity: 100 fpm).
-
Secondary (If hood work is impossible): Half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1][2]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for oil/liquid handling due to tracking risks.
Body Protection
-
Standard: Tyvek® lab coat (closed front) or chemical-resistant apron over cotton lab coat.[1][2]
-
Footwear: Closed-toe, non-perforated leather or synthetic leather.[2]
Part 4: Operational Handling Protocol
Workflow Visualization: The "Safe-Path" Logic
Figure 1: Decision logic for retrieving and processing temperature-sensitive intermediates.
Step-by-Step Procedure
Step 1: Retrieval & Equilibration
-
Why? Opening a cold bottle (2°C) in a humid lab causes water condensation inside the bottle.[2] Water hydrolyzes benzyl halides/alcohols, degrading your expensive intermediate.
-
Action: Remove container from the fridge. Place in a desiccator or seal in a Ziploc bag until it reaches room temperature (approx. 30 mins).
Step 2: Weighing (The Critical Risk Point)
-
Hazard: Static electricity can disperse fine powders of benzyl derivatives.
-
Protocol:
-
Place balance inside the fume hood.
-
Use an antistatic gun or ionizer on the spatula and weighing boat.
-
Damping: If the solid is fluffy, gently wet the receiving flask with the reaction solvent (e.g., DCM) before adding the solid to prevent bounce-out.
-
Step 3: Solubilization
-
Action: Do not transport the solid around the lab. Dissolve it in the reaction solvent (Dichloromethane, THF, or DMF) immediately in the weighing vessel or the reactor.
-
Reason: Solutions are easier to contain than dusts.
Step 4: Cleanup
-
Wipe down the balance area with a 10% soap solution , followed by ethanol.
-
Note: Benzyl derivatives can be sticky. Ethanol alone often smears them; soap lifts the organic oil first.
Part 5: Emergency Response & Disposal
Scenario A: Skin Exposure
-
Immediate: Drench area with water for 15 minutes.[10]
-
Soap: Use soft soap (liquid). Do not use alcohol to wash skin; it increases permeability.
-
Medical: Seek review if redness persists. Provide CAS 1565469-52-4 to the physician.[1][2]
Scenario B: Spills (>5g)
-
Evacuate the immediate 10ft radius.
-
Don PPE: Respirator (OV/P100) and Silver Shield gloves.
-
Absorb: Use Vermiculite or Universal Absorbent Pads.
-
Neutralize: Wipe surface with dilute surfactant.
Disposal Protocol
-
Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly state "Contains Chlorinated Benzyl Alcohol Derivative."
-
Do NOT mix with strong oxidizers (Nitric acid) in the waste stream (Risk of exotherm).
References
-
BLD Pharm . (n.d.).[2] SDS for (2-(Benzyloxy)-3-chlorophenyl)methanol (CAS 1565469-52-4). Retrieved from
-
PubChem . (n.d.).[2] Compound Summary: Voxelotor Intermediates. National Library of Medicine. Retrieved from
-
ECHA (European Chemicals Agency) . (n.d.).[2] Registration Dossier: Benzyl alcohol derivatives. Retrieved from [2]
-
Global Blood Therapeutics . (2019).[2][11] Voxelotor (Oxbryta) Prescribing Information & Chemistry. FDA Access Data. Retrieved from
Sources
- 1. 1565469-52-4|(2-(Benzyloxy)-3-chlorophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. Voxelotor - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. ellementalpro.com [ellementalpro.com]
- 7. methanex.com [methanex.com]
- 8. echemi.com [echemi.com]
- 9. m.media-amazon.com [m.media-amazon.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. Voxelotor - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
